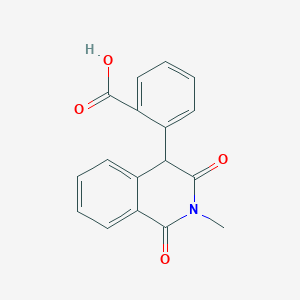
2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoic acid moiety linked to a tetrahydroisoquinoline ring system, which is further substituted with a methyl group and two oxo groups. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid typically involves multiple steps. One common method starts with the alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form the hydrazide intermediate. This intermediate undergoes further reactions with carbon disulfide and potassium hydroxide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as the Ullmann-Goldberg coupling reaction. This method uses inexpensive copper(I) oxide as a catalyst and avoids the use of ligands, making it more cost-effective and environmentally friendly[2][2].
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dioxane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings .
Applications De Recherche Scientifique
2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetate: This compound shares a similar tetrahydroisoquinoline core but differs in the substituents attached to the ring system.
Ethyl 2-bromo-2-methylpropanoate: Although structurally different, this compound is used in similar synthetic applications and can undergo comparable chemical reactions.
Uniqueness
2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid is unique due to its specific combination of functional groups and the resulting chemical properties.
Propriétés
Numéro CAS |
113258-81-4 |
|---|---|
Formule moléculaire |
C17H13NO4 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
2-(2-methyl-1,3-dioxo-4H-isoquinolin-4-yl)benzoic acid |
InChI |
InChI=1S/C17H13NO4/c1-18-15(19)12-8-4-2-6-10(12)14(16(18)20)11-7-3-5-9-13(11)17(21)22/h2-9,14H,1H3,(H,21,22) |
Clé InChI |
RQFSFYIEOCHRFG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(C2=CC=CC=C2C1=O)C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)



![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)



![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)
![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)
![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)

![4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B11835797.png)

